

A Comparative Analysis of the Monoamine Releasing Activity of Fluorophenmetrazine (FPM) Isomers

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Compound of Interest

Compound Name: 3-Fluorophenmetrazine

Cat. No.: B1651833

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monoamine releasing activity of three positional isomers of fluorophenmetrazine (FPM): 2-FPM, 3-FPM, and 4-FPM. The information presented is supported by experimental data from in vitro studies to assist researchers in understanding the pharmacological nuances of these compounds.

Quantitative Data Summary

The following table summarizes the in vitro potencies of 2-FPM, 3-FPM, and 4-FPM at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data are presented as IC50 values for uptake inhibition and EC50 values for monoamine release. Lower values indicate greater potency.

Compound	Transporter	Uptake Inhibition IC50 (μM)	Monoamine Release EC50 (nM)
2-FPM	DAT	2.5 ± 0.3	123 ± 15
NET	1.8 ± 0.2	85 ± 10	
SERT	454 ± 15.4	>10000	
3-FPM	DAT	1.5 ± 0.2	43 ± 5
NET	0.9 ± 0.1	30 ± 4	
SERT	111.65 ± 13.08	2558 ± 300	
4-FPM	DAT	1.2 ± 0.1	68 ± 8
NET	0.7 ± 0.1	45 ± 6	
SERT	88.09 ± 1.83	1875 ± 250	

Data sourced from Mayer et al., 2017.

Experimental Protocols

The data presented in this guide were obtained through standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the uptake of a radiolabeled monoamine into cells expressing the target transporter.

- **Cell Culture:** Human Embryonic Kidney (HEK293) cells stably expressing human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters are cultured in appropriate media.
- **Assay Preparation:** Cells are seeded in 96-well plates and grown to confluence.
- **Uptake Inhibition:**

- Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
- Cells are pre-incubated with various concentrations of the test compounds (2-FPM, 3-FPM, or 4-FPM) or vehicle control.
- A mixture of [^3H]-dopamine, [^3H]-norepinephrine, or [^3H]-serotonin and a corresponding unlabeled monoamine is added to initiate uptake.
- The plates are incubated for a specified time (e.g., 10 minutes) at 37°C.
- Termination and Detection:
 - Uptake is terminated by aspiration of the assay buffer and rapid washing with ice-cold KRH buffer.
 - Cells are lysed, and the radioactivity is measured using a scintillation counter.
- Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Synaptosomal Monoamine Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from isolated nerve terminals (synaptosomes).

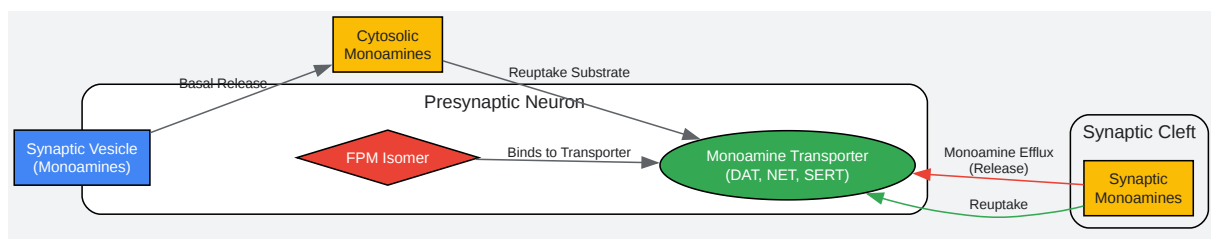
- Synaptosome Preparation:
 - Rat brains are dissected, and specific regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are isolated in ice-cold sucrose buffer.
 - The tissue is homogenized, and the homogenate is centrifuged to pellet cellular debris.
 - The supernatant is further centrifuged at a higher speed to pellet the crude synaptosomal fraction.
 - The synaptosomal pellet is washed and resuspended in KRH buffer.
- Radiolabel Loading:

- Synaptosomes are incubated with a [^3H]-labeled monoamine ([^3H]-dopamine, [^3H]-norepinephrine, or [^3H]-serotonin) to allow for uptake into the nerve terminals.
- Release Experiment:
 - The loaded synaptosomes are washed to remove excess radiolabel.
 - The synaptosomes are then incubated with various concentrations of the test compounds (2-FPM, 3-FPM, or 4-FPM) or a vehicle control.
 - The incubation is carried out for a defined period (e.g., 10 minutes) at 37°C.
- Sample Collection and Analysis:
 - The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
 - The amount of radioactivity in the supernatant (released monoamine) and in the synaptosomes (retained monoamine) is quantified by liquid scintillation counting.
- Data Analysis: EC₅₀ values are determined from the concentration-response curves, representing the concentration of the compound that elicits 50% of the maximal release.

Visualizations

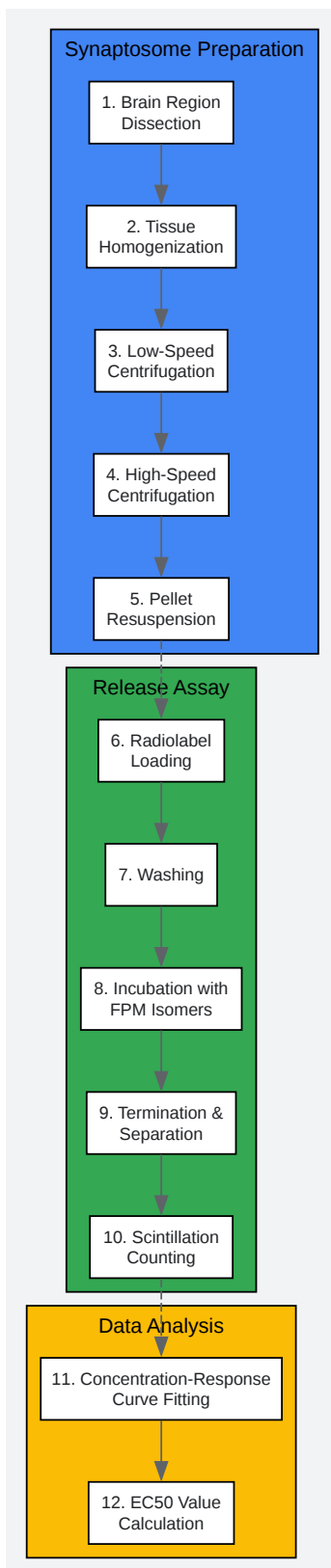
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the monoamine transporter signaling pathway and the general workflow of a monoamine release assay.



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Caption: Monoamine transporter signaling and the action of FPM isomers.

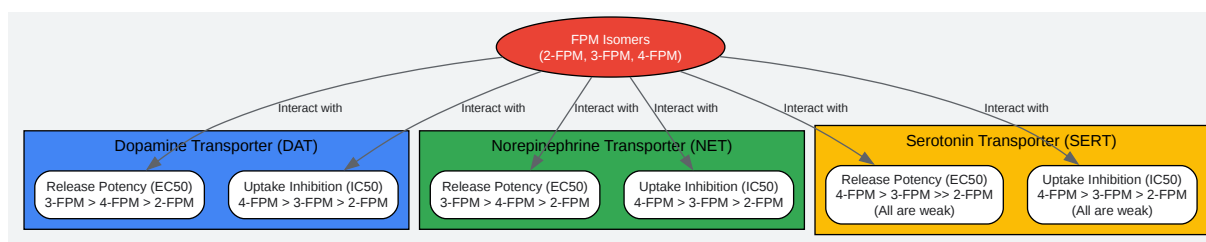


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Caption: Experimental workflow for a synaptosomal monoamine release assay.

Comparative Activity of FPM Isomers

The following diagram illustrates the logical relationship of the comparative monoamine releasing and uptake inhibition potencies of the FPM isomers.



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Caption: Comparative monoamine transporter activity of FPM isomers.

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